I-CBP112 is a potent and selective small molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A-binding protein p300 (p300/CBP). [] These proteins play crucial roles in regulating gene expression through acetylation of histones and other proteins. I-CBP112 acts as an acetyl-lysine competitive protein-protein interaction inhibitor, specifically targeting the bromodomains of CBP/p300. [] This selectivity makes I-CBP112 a valuable tool for dissecting the specific roles of CBP/p300 bromodomains in various biological processes and disease models.
The molecular structure of I-CBP112 is characterized by a 2,3,4,5-tetrahydro-1,4-benzoxazepine core, substituted with specific functional groups that contribute to its binding affinity and selectivity for CBP/p300 bromodomains. [] This core structure mimics the natural ligand of bromodomains, acetylated lysine. The detailed analysis of the molecular structure, including bond lengths, angles, and spatial arrangement of atoms, would require computational modeling or X-ray crystallography data, which is not provided in the given literature.
Specific details regarding the chemical reactions involving I-CBP112 are not described in the provided literature. As a bromodomain inhibitor, its primary interaction involves binding to the bromodomain cavity, competing with acetylated lysine residues. [] This binding interaction likely involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. Further investigations focusing on the reactivity and potential metabolic transformations of I-CBP112 are needed.
I-CBP112 selectively binds to the bromodomain of CBP/p300, hindering its interaction with acetylated lysine residues on histone tails and other proteins. [] This disruption impairs the recruitment of CBP/p300 to chromatin, thereby modulating the expression of genes regulated by these histone acetyltransferases. [] For instance, I-CBP112 has been shown to reduce the expression of c-Myc, a key oncogene in various cancers. [] By modulating CBP/p300 activity, I-CBP112 exhibits anti-proliferative and differentiation-inducing effects in various cancer cell lines, including leukemia. []
Investigating the role of CBP/p300 bromodomains: I-CBP112 serves as a valuable tool to dissect the specific functions of CBP/p300 bromodomains in various cellular processes, including gene transcription, DNA repair, and cell cycle regulation. []
Targeting aberrant self-renewal in leukemia: I-CBP112 has demonstrated significant anti-leukemic potential by selectively targeting leukemia stem cells and impairing their self-renewal capacity. [, ] This activity highlights its potential as a therapeutic agent for leukemia treatment.
Synergistic effects with other anti-cancer agents: Studies have shown that I-CBP112 can synergize with other anti-cancer drugs, such as BET bromodomain inhibitors (e.g., JQ1) and chemotherapeutic agents (e.g., Doxorubicin), enhancing their cytotoxic effects on cancer cells. []
Modulating gene expression in cancer: I-CBP112 can effectively reduce the expression of oncogenes, such as c-Myc, and alter the expression of genes involved in cell cycle regulation and apoptosis, suggesting its potential as an epigenetic modulator in cancer therapy. []
Overcoming drug resistance in cancer: I-CBP112 has shown promising results in sensitizing cancer cells to chemotherapy drugs by declining the overexpression of ATP-binding cassette (ABC) transporters, which are often involved in multidrug resistance. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7